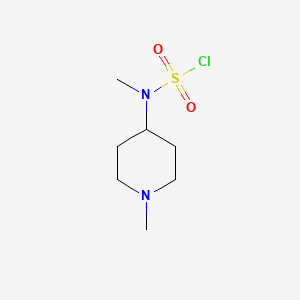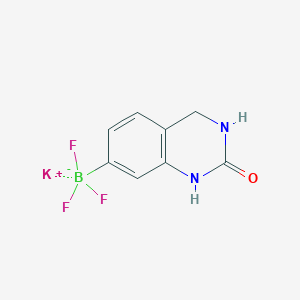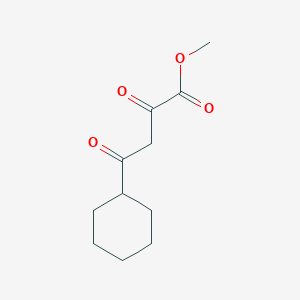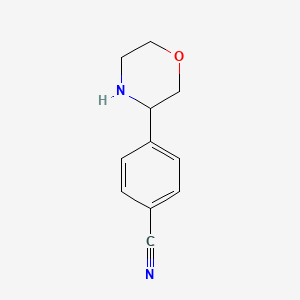
1-Amino-5,5,5-trifluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5,5,5-trifluoropentan-2-one is an organofluorine compound characterized by the presence of a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct addition of carbon-centered nucleophiles to a C=N double bond of imines, which is an atom-economic process . Another approach involves the dynamic kinetic resolution of the corresponding racemate, which allows for the preparation of enantiomerically pure compounds .
Industrial Production Methods: Industrial production of 1-Amino-5,5,5-trifluoropentan-2-one often involves bulk manufacturing and custom synthesis. Companies like ChemScene and CymitQuimica provide this compound in various quantities, ensuring quality control for pharmaceutical and other sectors .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5,5,5-trifluoropentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include metal complex catalysts, organocatalysts, and various nucleophilic reagents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Amino-5,5,5-trifluoropentan-2-one has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of chemical plant protection products and materials science.
Mechanism of Action
The mechanism of action of 1-Amino-5,5,5-trifluoropentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent.
Mefloquine: An antimalarial drug.
Celecoxib: A painkiller.
Nilotinib: A tyrosine kinase inhibitor.
Uniqueness: 1-Amino-5,5,5-trifluoropentan-2-one is unique due to its specific structure, which includes both an amino group and a trifluoromethyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
1-amino-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)2-1-4(10)3-9/h1-3,9H2 |
InChI Key |
RCYGYTJRFAGAEY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)













